molecular formula C9H12F3NO2 B2773344 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2167802-82-4

1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2773344
CAS No.: 2167802-82-4
M. Wt: 223.195
InChI Key: AOLUMNBMQOSOSW-UHFFFAOYSA-N
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Description

1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one is a chemical compound that features a morpholine ring substituted with a trifluoroethyl group and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of morpholine with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate 2-(2,2,2-trifluoroethyl)morpholine. This intermediate is then reacted with propenone derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)prop-2-en-1-one: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the morpholine ring and propenone moiety.

Uniqueness

1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one is unique due to the presence of both the trifluoroethyl group and the morpholine ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[2-(2,2,2-trifluoroethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2/c1-2-8(14)13-3-4-15-7(6-13)5-9(10,11)12/h2,7H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLUMNBMQOSOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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